molecular formula C38H42O9 B8235313 euphorbiafactor L2

euphorbiafactor L2

Cat. No.: B8235313
M. Wt: 642.7 g/mol
InChI Key: AFRGWGGHJYMSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Euphorbiafactor L2 is a diterpenoid compound derived from the seeds of Euphorbia lathyris L., a plant traditionally used in herbal medicine. This compound has gained attention for its potential therapeutic effects, particularly its anti-inflammatory and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of euphorbiafactor L2 involves several steps, starting from the extraction of Euphorbia lathyris L. seeds. The compound is isolated using chromatographic techniques, such as high-performance liquid chromatography (HPLC). The detailed synthetic routes and reaction conditions are not extensively documented in the literature, but the process typically involves the use of organic solvents and specific reaction conditions to ensure the purity and yield of the compound .

Industrial Production Methods

Industrial production of this compound is still in the research and development phase. The scalability of the extraction and purification process is a significant challenge, and efforts are ongoing to optimize the methods for large-scale production. The use of advanced chromatographic techniques and biotechnological approaches are being explored to enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Euphorbiafactor L2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. These products are often studied for their enhanced biological activities .

Mechanism of Action

Euphorbiafactor L2 exerts its effects through multiple molecular targets and pathways:

    Anti-inflammatory Action: The compound blocks Toll-like receptor 7 (TLR7) mediated signaling pathways, inhibiting the activation of IRAK4, IKKβ, IRF5, and NF-kB. .

    Anticancer Action: this compound induces apoptosis in cancer cells by activating mitochondrial pathways.

Comparison with Similar Compounds

Properties

IUPAC Name

(1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42O9/c1-21-18-28-29(37(28,6)7)19-30(45-35(42)26-14-10-8-11-15-26)23(3)33(44-24(4)39)31-32(46-36(43)27-16-12-9-13-17-27)22(2)20-38(31,34(21)41)47-25(5)40/h8-18,22,28-33H,3,19-20H2,1-2,4-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRGWGGHJYMSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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